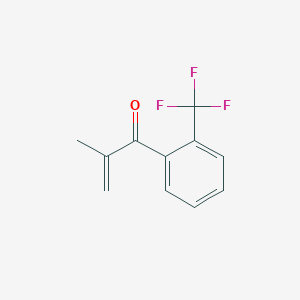

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone typically involves the reaction of 2-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic additions with organometallic reagents. For example:

-

Grignard Reagents : Reaction with RMgX (R = alkyl/aryl) generates tertiary alcohols.

-

Hydride Reductions : NaBH₄ or LiAlH₄ reduces the ketone to 2-methyl-1-(2-trifluoromethyl-phenyl)-propan-1-ol ().

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack ().

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at meta positions due to the trifluoromethyl group’s strong electron-withdrawing and meta-directing effects. Common reactions include:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | 3-Nitro derivative |

| Sulfonation | H₂SO₄/SO₃, 100°C | 3-Sulfo derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo derivative |

The trifluoromethyl group’s steric bulk slightly reduces reaction rates compared to non-fluorinated analogues ().

Radical-Mediated Reactions

The trifluoromethyl group participates in radical pathways , as demonstrated in related systems. Hypervalent iodine reagents (e.g., Togni’s reagent) enable radical trifluoromethylation via single-electron transfer (SET) mechanisms ( ). For example:

-

Radical Addition : CF₃ radicals (generated from reagents like 1 or 2 ) add to unsaturated bonds in the presence of transition metals (e.g., Zn(OTf)₂) ( ).

Key Evidence :

-

Induction periods in reaction kinetics suggest radical chain mechanisms ( ).

-

EPR studies confirm transient CF₃ radical intermediates during trifluoromethylation ( ).

Oxidation

The ketone resists typical oxidation (e.g., KMnO₄) but may undergo side-chain oxidation under harsh conditions to form carboxylic acids.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the ketone to 2-methyl-1-(2-trifluoromethyl-phenyl)-propane.

-

Selective Reduction : NaBH₄ selectively reduces the carbonyl without affecting the aromatic ring ().

Applications De Recherche Scientifique

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1-phenyl-propenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2-Trifluoromethyl-1-phenyl-propenone: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties, such as increased stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications.

Activité Biologique

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone, a compound characterized by its propenone structure and the presence of a trifluoromethyl group, has garnered attention for its diverse biological activities. The trifluoromethyl moiety enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H9F3O

- Molecular Weight : 202.1731 g/mol

- Structure : The compound features a propenone backbone with a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical behavior and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in glioblastoma cells, showcasing significant growth inhibition at specific concentrations .

- Enzyme Inhibition : The trifluoromethyl group is known to enhance the inhibitory effects on certain enzymes. For example, studies on related trifluoromethyl ketones have indicated their role as inhibitors of phospholipase A2 (PLA2) enzymes, which are implicated in inflammatory processes .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound against glioblastoma cells utilized the sulforhodamine B (SRB) assay to evaluate cell viability. The results indicated that the compound exhibited a GI50 value significantly lower than that of control treatments, suggesting potent growth inhibitory activity.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | U251 (Glioblastoma) | <10 |

| Control | U251 (Glioblastoma) | >50 |

This data highlights the potential of this compound as an effective anticancer agent.

Case Study 2: Enzyme Inhibition

Inhibition studies involving related trifluoromethyl ketones have shown that these compounds can selectively inhibit GVIA cPLA2 enzymes. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these enzymes, which play critical roles in various pathophysiological conditions .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Trifluoromethyl Ketone | GVIA cPLA2 | 0.0073 |

| Related Trifluoromethyl Compound | GIVA cPLA2 | >10 |

Propriétés

Formule moléculaire |

C11H9F3O |

|---|---|

Poids moléculaire |

214.18 g/mol |

Nom IUPAC |

2-methyl-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C11H9F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-6H,1H2,2H3 |

Clé InChI |

BYOFOXKXLQOYJJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)C1=CC=CC=C1C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.